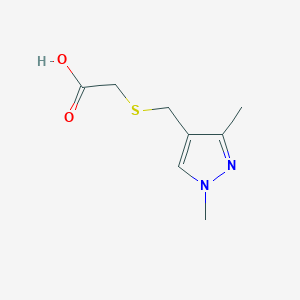

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Description

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound featuring a 1,3-dimethylpyrazole core linked to a thioacetic acid moiety via a methylthio bridge. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted with methyl groups at positions 1 and 3, which influence steric and electronic properties.

Properties

IUPAC Name |

2-[(1,3-dimethylpyrazol-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7(3-10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEIVKMZGKCEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CSCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable thiol reagent under controlled conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution to attach the pyrazole ring to the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the pyrazole ring or the acetic acid moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid can effectively inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of thioacetic acid moieties may enhance the compound's ability to modulate inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

There is ongoing research into the anticancer properties of pyrazole-based compounds. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation as potential chemotherapeutic agents .

Agricultural Applications

Pesticides and Herbicides

Compounds containing the pyrazole structure are being explored for their efficacy as pesticides and herbicides. Their ability to inhibit specific enzymes or pathways in pests can lead to more effective crop protection strategies. The thioacetic acid component may enhance the bioavailability and effectiveness of these compounds in agricultural applications .

Plant Growth Regulators

Research has indicated that certain pyrazole derivatives can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, thus improving crop yields and resilience against environmental stressors .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced mechanical properties and thermal stability. The unique chemical structure allows for potential applications in developing high-performance materials for various industrial applications .

Nanotechnology

In nanotechnology, pyrazole derivatives are being explored for their ability to stabilize nanoparticles. Their chemical properties can aid in the synthesis of nanoparticles with specific characteristics, which are crucial for applications in drug delivery systems and diagnostic tools .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with a focus on Gram-positive strains. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammation markers in animal models when treated with pyrazole derivatives. |

| Study C | Agricultural Use | Identified effective herbicidal activity against common weeds without harming crop plants. |

| Study D | Polymer Applications | Developed a new polymer blend that exhibited improved tensile strength and thermal resistance. |

Mechanism of Action

The mechanism of action of 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Physicochemical Properties

- Lipophilicity and Solubility: The 1,3-dimethylpyrazole core in the target compound likely enhances lipophilicity compared to triazinoindole derivatives (e.g., compound 23–27), which have larger aromatic systems. However, bromo or phenoxy substituents in triazinoindoles may further increase molecular weight and reduce aqueous solubility .

- Acidity : The thioacetic acid group confers moderate acidity (pKa ~3–4), comparable to other thioacetic acid derivatives like montelukast sodium (a leukotriene antagonist with similar functional groups) .

- Stability : Pyrazole derivatives are generally stable under physiological conditions, whereas triazole-thioacetic acids (e.g., from ) may exhibit higher reactivity due to the triazole ring’s electron-deficient nature .

Biological Activity

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, identified by CAS number 1006352-67-5, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a pyrazole ring substituted with a methylthio group and an acetic acid moiety.

Biological Activity Overview

Research indicates that compounds containing pyrazole scaffolds exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of the thioether functional group may enhance the antimicrobial activity of this compound. Studies on related thiazole and pyrazole derivatives have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

- Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells .

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on human tumor cell lines (HeLa, HCT116). Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | HCT116 | 7.5 |

| This compound | A375 | TBD |

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. The results showed that certain analogs had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | TBD |

Q & A

Q. What are the established synthetic routes for 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, and how can reaction conditions be optimized?

The compound is synthesized by reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under alkaline conditions. Heating equimolar mixtures in ethanol/water (1:1) at reflux for 4–6 hours yields the thioacetic acid derivative. Purification involves recrystallization from water:ethanol:acetone (1:1:1). Optimization includes adjusting reaction time, temperature, and stoichiometry to improve yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Elemental analysis and IR spectrophotometry are critical for structural confirmation. IR peaks at 2550–2650 cm⁻¹ (S–H stretch) and 1680–1720 cm⁻¹ (C=O) validate functional groups. Thin-layer chromatography (TLC) using silica gel plates and ethanol:chloroform (3:7) as the mobile phase confirms purity. For salts, additional methods like NMR or mass spectrometry may be required .

Q. How can solubility and stability be assessed for this compound in various solvents?

Solubility is determined by dissolving the compound in solvents (e.g., water, ethanol, DMSO) at 25°C and measuring saturation points. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure. For example, highlights HPLC-DAD for tracking stability in aqueous solutions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacological activity data across structurally similar triazole-thioacetic acid derivatives?

Comparative structure-activity relationship (SAR) studies should be conducted. For instance, notes that substituents like methoxy or hydroxy groups on phenyl rings enhance antimicrobial activity. Use in vitro assays (e.g., MIC tests against S. aureus or C. albicans) to correlate structural variations with activity discrepancies. Molecular docking can further elucidate binding interactions .

Q. How can crystallographic data be leveraged to refine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. emphasizes SHELX’s robustness for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, improving resolution .

Q. What methodologies enable the synthesis of metal complexes or salts with enhanced bioactivity?

React the thioacetic acid with metal sulfates (e.g., CuSO₄·5H₂O) in ethanol/water to form metal chelates. For organic salts, use piperidine or morpholine in ethanol. Characterize complexes via conductivity measurements (10⁻³ M in DMSO) and thermal analysis (TGA/DSC) to assess stability .

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites. For metabolism, use software like Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II transformations, focusing on thioether oxidation or ester hydrolysis .

Methodological Considerations

Q. What experimental designs are suitable for evaluating the compound’s toxicity profile in preclinical studies?

Conduct acute toxicity assays in rodent models (OECD 423 guidelines), monitoring mortality, organ weight changes, and histopathology. Subchronic studies (28-day) assess cumulative effects. Parallel in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) provide mechanistic insights .

Q. How can HPLC-DAD be optimized for quantifying this compound in complex matrices?

Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid:acetonitrile (70:30). Detection at 254 nm ensures sensitivity. Validate the method per ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.